REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5](C=O)=[CH:4][N:3]=1.[CH:10]([O:17][CH2:18][CH3:19])([O:14][CH2:15][CH3:16])OCC>C(O)C.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:10]([O:14][CH2:15][CH3:16])[O:17][CH2:18][CH3:19])=[CH:4][N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
5.37 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
102 mg
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=O)C=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hours
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Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
The solvent in the reaction mixture was evaporated under reduced pressure
|
Type
|
ADDITION
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Details
|
a saturated aqueous sodium bicarbonate solution and water were added
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
washing with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent in the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=9/1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C=C1)C(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.59 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |